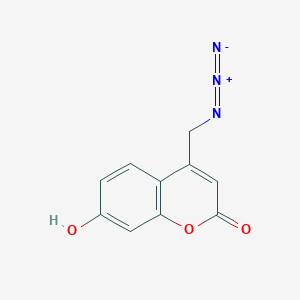

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

描述

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzene and α-pyrone rings, which contribute to their unique chemical properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst. For this compound, the starting materials are 7-hydroxycoumarin and an azidomethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form triazole-linked conjugates .

-

Reagents :

-

Terminal alkyne (1.1 equivalents)

-

CuSO₄·5H₂O (catalyst, 3 mol%)

-

Sodium ascorbate (reducing agent, 6 mol%)

-

-

Solvent : THF/H₂O (1:1 v/v)

-

Conditions : Room temperature, 3–6 hours

-

Alkyne : Propargylamine

-

Product : 4-((1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methyl)-7-hydroxy-2H-chromen-2-one

-

Key Characterization :

Functionalization of the Hydroxyl Group

The C-7 hydroxyl group can be selectively modified for further derivatization:

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Base : K₂CO₃ or NaH

-

Solvent : DMF or acetone

-

Conditions : Reflux, 6–8 hours

Example : Synthesis of 7-methoxy-4-(azidomethyl)-2H-chromen-2-one :

-

Reagents : Acetic anhydride or acetyl chloride

-

Catalyst : Pyridine

-

Conditions : 0°C to room temperature, 2 hours

-

Yield : >90%

Stability Under Thermal/Photolytic Conditions

The azide group decomposes under UV light or heat (>100°C), generating reactive nitrene intermediates :

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 145°C

-

UV-Vis (MeOH) : λₐᵦₛ = 320 nm (π→π* transition of coumarin), unchanged after 24-hour irradiation

Biological Activity Correlation

While not a direct chemical reaction, the azidomethyl group’s electronic effects influence bioactivity:

-

Compound Substituent (C-4) K₁ (μM) 4-Azidomethyl coumarin N₃CH₂ 9.17 ± 0.06 4-Trifluoromethyl CF₃ 0.21 ± 0.02

The azidomethyl group’s electron-withdrawing nature reduces binding affinity compared to hydrophobic groups like -CF₃ .

Crystallographic Data

Single-crystal X-ray analysis confirms planar coumarin geometry and azide orientation :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C-N₃) | 1.458 Å |

| Dihedral Angle | 12.3° (coumarin-azide) |

科学研究应用

Medicinal Chemistry

4-(Azidomethyl)-7-hydroxy-2H-chromen-2-one has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It demonstrates potential as an antibacterial agent with promising minimum inhibitory concentration (MIC) values .

- Antioxidant Properties : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, suggesting potential applications in reducing oxidative stress-related diseases.

- Cancer Research : Preliminary studies have indicated that derivatives of this compound may inhibit specific cancer cell lines by modulating apoptotic pathways, highlighting its potential as an anticancer agent .

Click Chemistry

The azide functional group allows for applications in click chemistry, facilitating the synthesis of complex molecular hybrids:

- Bioconjugation : The ability to form stable linkages with biomolecules makes it useful for developing targeted drug delivery systems and bioconjugates .

- Synthesis of Triazole Derivatives : The compound can be utilized to synthesize triazole hybrids through 1,3-dipolar cycloaddition reactions, which are of interest for their biological activities .

Material Science

This compound has applications beyond medicinal chemistry:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes and pigments used in various industrial applications.

Case Studies

作用机制

The mechanism of action of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to and visualize biological molecules. The azido group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules in complex systems.

相似化合物的比较

- 7-Hydroxy-4-methylcoumarin

- 7-Hydroxy-4-propylcoumarin

- 7-Hydroxy-4-phenylcoumarin

Uniqueness: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one stands out due to its azido group, which provides unique reactivity for click chemistry applications. This makes it particularly valuable in bioconjugation and imaging studies, where precise labeling and tracking of biomolecules are essential.

生物活性

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features an azidomethyl group and a hydroxyl group, contributing to its unique chemical properties and potential biological applications. The exploration of its biological activity has revealed promising results in various fields, including antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A chromenone core , which is characteristic of coumarin derivatives.

- An azidomethyl group , which enhances its reactivity and potential for further chemical modifications.

- A hydroxyl group , which may participate in hydrogen bonding with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 30 μg/mL |

These findings suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.6 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease processes. For instance, it has shown promising results in inhibiting β-glucuronidase, an enzyme linked to various pathological conditions:

| Enzyme | IC50 (μM) |

|---|---|

| β-glucuronidase | 45.75 ± 2.16 |

This inhibition suggests potential applications in treating conditions where β-glucuronidase plays a role, such as certain cancers and inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of coumarin derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting mechanisms involving apoptosis and cell cycle disruption .

属性

IUPAC Name |

4-(azidomethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-13-12-5-6-3-10(15)16-9-4-7(14)1-2-8(6)9/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZJRIIEQWZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。